molecular formula C20H23FN4O2 B1246936 N-Desethyl Sunitinib CAS No. 356068-97-8

N-Desethyl Sunitinib

Numéro de catalogue: B1246936
Numéro CAS: 356068-97-8
Poids moléculaire: 370.4 g/mol
Clé InChI: LIZNIAKSBJKPQC-GDNBJRDFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-déséthylsunitinib . Le sunitinib lui-même est un puissant inhibiteur compétitif de l'ATP de plusieurs récepteurs tyrosine kinases, notamment le VEGFR (récepteur du facteur de croissance endothélial vasculaire), le PDGFRβ (récepteur bêta du facteur de croissance dérivé des plaquettes) et le KIT. Ces récepteurs jouent un rôle crucial dans l'angiogenèse, la prolifération cellulaire et la croissance tumorale .

Analyse Biochimique

Biochemical Properties

N-Desethyl Sunitinib functions as a multi-target tyrosine kinase inhibitor, similar to its parent compound, sunitinib. It interacts with several enzymes, proteins, and other biomolecules, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and the proto-oncogene cKIT . These interactions inhibit the signaling pathways that promote tumor growth and angiogenesis. The compound’s inhibitory effects on these kinases are crucial for its therapeutic efficacy in cancer treatment.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound reduces platelet count and collagen-induced platelet aggregation, which can be linked to its levels in plasma and serum . Additionally, it has been observed to enhance cancer invasiveness and metastasis, indicating its complex role in cellular dynamics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with receptor tyrosine kinases, leading to their inhibition . This inhibition disrupts downstream signaling pathways that are essential for tumor growth and angiogenesis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins . Furthermore, it has been shown to induce lysosomal sequestration, contributing to its cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the levels of this compound in plasma and serum are highly correlated with its therapeutic effects and side effects, such as reduced platelet count and aggregation . These temporal changes are essential for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased therapeutic efficacy but also with higher toxicity . For instance, in studies involving mice, different dosages of this compound have shown varying impacts on tumor size and cellular heterogeneity . Additionally, the compound’s pharmacokinetic and pharmacodynamic profiles indicate that careful dosage adjustments are necessary to balance efficacy and safety .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) through N-deethylation of sunitinib . This metabolic pathway is crucial for the compound’s bioavailability and therapeutic effects. The metabolite is further processed by CYP3A4 to inactive metabolites, which are excreted via bile and urine . Understanding these metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound exhibits extensive tissue distribution, with significant accumulation in the liver, kidney, and brain . Efflux transporters such as ABCB1 and ABCG2 limit its brain penetration, affecting its therapeutic efficacy in central nervous system tumors . These transport mechanisms are critical for understanding the compound’s pharmacokinetics and optimizing its clinical use.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is known to undergo lysosomal sequestration, which affects its availability and efficacy within cells . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic effects and minimizing side effects.

Méthodes De Préparation

La formation de N-déséthylsunitinib se produit lorsque le sunitinib subit une N-déséthylation, catalysée par l'enzyme cytochrome P450 CYP3A4. Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles de sa préparation ne sont pas largement documentées. sa production implique généralement des processus métaboliques dans le corps ou dans des systèmes in vitro .

Analyse Des Réactions Chimiques

Le N-déséthylsunitinib est pharmacologiquement actif et partage une activité inhibitrice similaire à celle du sunitinib. Il subit probablement diverses réactions, telles que l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions restent un domaine de recherche en cours. Les principaux produits formés à partir de ces réactions peuvent inclure des métabolites modifiés ou des conjugués .

4. Applications de la recherche scientifique

Le composé a des applications diverses dans différentes disciplines scientifiques :

5. Mécanisme d'action

Le N-déséthylsunitinib exerce probablement ses effets par des mécanismes similaires à ceux du sunitinib. En inhibant le VEGFR, le PDGFRβ et le KIT, il perturbe l'angiogenèse, la croissance tumorale et les métastases. Le composé interfère avec les voies de signalisation en aval, affectant finalement la survie et la prolifération cellulaire .

Applications De Recherche Scientifique

Pharmacokinetics and Therapeutic Monitoring

N-Desethyl sunitinib is crucial in understanding the pharmacokinetics of sunitinib therapy. Studies indicate that the total trough levels of both sunitinib and this compound correlate with clinical efficacy and safety profiles in patients with metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GISTs) .

Key Findings:

  • A pharmacokinetic study showed that monitoring the trough levels of this compound could optimize dosing regimens, improving therapeutic outcomes while minimizing adverse effects .
  • The therapeutic drug monitoring (TDM) approach has been validated for routine clinical use, allowing for tailored dosing based on individual patient responses .

Clinical Efficacy in Cancer Treatment

This compound has demonstrated significant antitumor activity as part of combination therapies or as a standalone treatment. Its role has been particularly noted in mRCC and imatinib-resistant GISTs.

Clinical Applications:

  • In a cohort study involving patients with mRCC, higher concentrations of this compound were associated with improved progression-free survival and overall survival rates .
  • The metabolite's efficacy is enhanced when combined with other treatments, leading to synergistic effects that improve patient outcomes .

Adverse Events and Safety Profile

The safety profile of this compound is closely monitored due to its association with various adverse events, including hand-foot syndrome and thrombocytopenia. Understanding the pharmacokinetic relationship between sunitinib and its metabolite helps mitigate these risks.

Adverse Event Management:

  • Studies have shown that patients with lower trough levels of this compound are at increased risk for toxicity, underscoring the need for careful monitoring .
  • Adjusting doses based on TDM can reduce the incidence of grade 3 or higher toxicities without compromising efficacy .

Case Studies and Evidence-Based Insights

Several case studies highlight the successful application of this compound in clinical settings:

Study Patient Population Findings
Study A43 patients with mRCC52% had suboptimal trough levels; dose adjustments improved outcomes without additional toxicity .
Study B26 patients with GISTCorrelation between higher metabolite levels and improved overall survival rates noted .
Study CMeta-analysisConfirmed the importance of therapeutic drug monitoring for optimizing treatment regimens .

Mécanisme D'action

N-desethyl Sunitinib likely exerts its effects through similar mechanisms as sunitinib. By inhibiting VEGFR, PDGFRβ, and KIT, it disrupts angiogenesis, tumor growth, and metastasis. The compound interferes with downstream signaling pathways, ultimately affecting cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Bien que le N-déséthylsunitinib partage des caractéristiques structurelles avec le sunitinib, ses propriétés uniques justifient une exploration. Malheureusement, les composés similaires spécifiques ne sont pas explicitement répertoriés dans la littérature disponible. Les chercheurs continuent d'étudier sa singularité et ses avantages potentiels par rapport aux molécules apparentées .

Activité Biologique

N-Desethyl sunitinib (SU12662) is a significant metabolite of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma and other malignancies. Understanding the biological activity of this compound is crucial, as it exhibits comparable potency to its parent compound, influencing both therapeutic efficacy and adverse effects.

Metabolism and Pharmacokinetics

Sunitinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4) to form this compound. This metabolic pathway is essential for the pharmacological activity of sunitinib, as this compound retains significant biological activity similar to that of the parent drug . The pharmacokinetics of this compound are characterized by high plasma protein binding (approximately 90%), which influences its bioavailability and therapeutic window .

Table 1: Pharmacokinetic Parameters of Sunitinib and this compound

ParameterSunitinibThis compound
Half-life (h)40-6027-31
Peak Plasma Concentration (Cmax)Varies by doseVaries by dose
Area Under Curve (AUC)Higher with CYP3A4 inhibitorsRelatively stable with CYP3A4 inhibitors
Protein Binding (% bound)~95~90

Biological Activity

This compound has been shown to exhibit similar inhibitory effects on multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. This broad spectrum of activity underlies its role in inhibiting tumor growth and angiogenesis. In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines, supporting its therapeutic relevance .

Case Study Insights:

  • Clinical Outcomes in mRCC Patients : A study involving patients with metastatic renal cell carcinoma (mRCC) found that higher plasma concentrations of both sunitinib and this compound correlated with increased rates of adverse effects such as hand-foot syndrome and thrombocytopenia. The study emphasized the importance of monitoring both compounds for optimizing dosing regimens .
  • Impact on Treatment Regimens : Another investigation highlighted that adjusting doses based on the pharmacokinetic profiles of sunitinib and its metabolites could lead to improved patient outcomes while minimizing toxicity. In this study, approximately 66% of patients achieved target trough levels when doses were tailored according to plasma concentrations .

Interaction Studies

Recent research has focused on drug-drug interactions involving this compound. For instance, co-administration with isavuconazole significantly altered the pharmacokinetics of sunitinib but had minimal impact on this compound's levels. This finding suggests that while the parent compound's metabolism may be inhibited, the metabolite's pharmacokinetic profile remains stable under certain conditions .

Propriétés

IUPAC Name

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNIAKSBJKPQC-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437828
Record name N-Desethyl Sunitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356068-97-8
Record name N-Desethyl sunitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desethyl Sunitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLSUNITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LJ35612R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desethyl Sunitinib
Reactant of Route 2
Reactant of Route 2
N-Desethyl Sunitinib
Reactant of Route 3
N-Desethyl Sunitinib
Reactant of Route 4
N-Desethyl Sunitinib
Reactant of Route 5
Reactant of Route 5
N-Desethyl Sunitinib
Reactant of Route 6
N-Desethyl Sunitinib
Customer
Q & A

A: N-Desethyl Sunitinib is the primary active metabolite of Sunitinib, a tyrosine kinase inhibitor used to treat various cancers. Both Sunitinib and this compound exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). [, , , ] By blocking these RTKs, they disrupt crucial signaling pathways involved in tumor angiogenesis (blood vessel formation) and tumor cell proliferation, ultimately inhibiting tumor growth. [, , , ]

ANone: While the provided research articles focus on the pharmacological aspects of this compound, they do not delve into its detailed structural characterization like spectroscopic data. For such information, referring to chemical databases or publications specifically dedicated to structural elucidation would be more appropriate.

A: this compound is primarily formed through the metabolism of Sunitinib by the cytochrome P450 enzyme CYP3A4. [] Both Sunitinib and this compound exhibit significant inter-individual variability in their pharmacokinetic parameters. [, ] They are extensively metabolized in the liver and primarily excreted in feces. [] Studies in mice have shown that this compound, like Sunitinib, accumulates in various tissues, including the liver, spleen, and lungs. [] Accumulation of this compound in the brain is restricted by efflux transporters ABCB1 and ABCG2. [, ] Inhibition of these transporters with elacridar can increase brain concentrations of this compound. []

A: While a clear relationship between baseline exposure levels of this compound and Sunitinib efficacy at 3 months was not observed in one study, [] other studies suggest that higher plasma concentrations of this compound may be associated with improved treatment outcomes in patients with metastatic renal cell carcinoma (mRCC). [, ] For instance, one study found that patients with this compound trough concentrations above 15.0 ng/mL showed a trend towards longer progression-free survival and overall survival. [] These findings highlight the potential role of therapeutic drug monitoring to optimize treatment outcomes.

A: While the provided research primarily focuses on this compound's pharmacokinetics and its relationship to Sunitinib's efficacy, one study used Caki-1 cells chronically exposed to Sunitinib to develop resistant clones. [] These resistant cells were found to accumulate this compound, suggesting its potential role in acquired resistance. This model could be used to further investigate the efficacy of this compound against Sunitinib-resistant tumors.

A: Yes, this compound is a substrate for efflux transporters ABCB1 and ABCG2, which are highly expressed at the blood-brain barrier. [] This interaction limits the brain accumulation of this compound. Co-administration of elacridar, a dual inhibitor of ABCB1 and ABCG2, can effectively increase the brain penetration of this compound. []

A: Several analytical methods have been developed and validated for the quantification of Sunitinib and this compound in biological matrices like plasma and urine. [, , , , , , , , ] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique due to its sensitivity, specificity, and ability to differentiate between the two compounds and their isomers. [, , , , , , , ]

A: Yes, Sunitinib and this compound are known to undergo light-induced isomerism, which can complicate their accurate quantification. [, , ] To address this, researchers have developed specific analytical methods that either merge the peaks of different isomers [] or employ strategies to avoid the impact of isomerization, such as using a hapten with a similar substructure for antibody development in ELISA. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.